molecular formula C30H32FN3O5 B2820698 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide CAS No. 1189464-76-3

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide

Cat. No.: B2820698
CAS No.: 1189464-76-3
M. Wt: 533.6
InChI Key: YQWMGFMYLAUMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide is a useful research compound. Its molecular formula is C30H32FN3O5 and its molecular weight is 533.6. The purity is usually 95%.
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Scientific Research Applications

Tumor Proliferation Imaging

A key area of application is in the imaging of tumor proliferation. For instance, the study by Dehdashti et al. (2013) explores the use of a cellular proliferative marker for positron emission tomography (PET) in patients with newly diagnosed malignant neoplasms. This research underscores the potential of fluorine-labeled benzamide analogues in assessing the proliferative status of solid tumors through PET imaging, highlighting a significant correlation with tumor markers like Ki-67.

Antimicrobial and Anticancer Agents

Research on quinazoline derivatives, including the synthesis and evaluation of these compounds as antimicrobial and anticancer agents, also constitutes a significant application. For example, Saravanan et al. (2015) and Deep et al. (2013) have synthesized and characterized quinazoline derivatives, demonstrating their potential as both antimicrobial and anticancer agents through in vitro studies.

Sigma-2 Receptor Imaging

Further, benzamide analogues radiolabeled with fluorine-18 have been evaluated for imaging the sigma-2 receptor status of solid tumors with PET, as discussed in the work by Tu et al. (2007). These studies contribute to the understanding of tumor biology and offer pathways for the development of diagnostic and therapeutic options.

Synthesis and Characterization

The chemical synthesis and characterization of quinazoline derivatives form a critical part of research applications. Innovative synthetic routes have been developed to create complex quinazoline and benzamide structures, facilitating the exploration of their biological activities and potential therapeutic uses. Works by Kato et al. (1976) and Yoshida et al. (2014) exemplify these efforts, showcasing the broad applicability of these compounds in scientific research.

Properties

IUPAC Name

4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32FN3O5/c1-19(2)13-14-32-28(35)21-11-9-20(10-12-21)17-34-29(36)23-15-26(38-3)27(39-4)16-25(23)33(30(34)37)18-22-7-5-6-8-24(22)31/h5-12,15-16,19H,13-14,17-18H2,1-4H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWMGFMYLAUMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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